molecular formula C27H24N2O3 B11333358 N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11333358
M. Wt: 424.5 g/mol
InChI Key: FZRVNDWZACFIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of indole, methoxyphenyl, and benzofuran moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the indole and benzofuran cores, followed by the introduction of the methoxyphenyl group. The final step usually involves the formation of the carboxamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The indole and benzofuran moieties can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the indole and benzofuran rings, while reduction may produce various hydrogenated derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, methoxyphenyl compounds, and benzofuran carboxamides. Examples include:

  • Indole-3-carboxamide
  • 4-Methoxyphenylacetic acid
  • Benzofuran-2-carboxylic acid

Uniqueness

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H24N2O3/c1-17-20-7-4-6-10-25(20)32-26(17)27(30)29-15-22(18-11-13-19(31-2)14-12-18)23-16-28-24-9-5-3-8-21(23)24/h3-14,16,22,28H,15H2,1-2H3,(H,29,30)

InChI Key

FZRVNDWZACFIMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCC(C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.